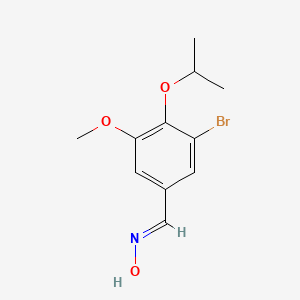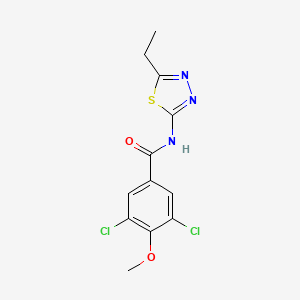
3-(2-furyl)-N-(2-methyl-3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 3-(2-furyl)-N-(2-methyl-3-nitrophenyl)acrylamide, particularly those involving furyl groups, has been explored in several studies. For instance, Pevzner (2016) discussed the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates, which are structurally related to the compound (Pevzner, 2016).
Molecular Structure Analysis
Studies on molecular structure often focus on isomerization and configuration. For example, Hirao et al. (1973) and Kato et al. (1972) examined the synthesis and steric configurations of furyl-acrylic acids and their derivatives, which are relevant to understanding the molecular structure of 3-(2-furyl)-N-(2-methyl-3-nitrophenyl)acrylamide (Hirao et al., 1973); (Kato et al., 1972).
Chemical Reactions and Properties
Chemical reactions involving furyl-acrylamides, such as the isomerization process, have been studied. Clarke et al. (1984) explored the cis-trans isomerization of (5-nitro-2-furyl)acrylamide, which can provide insights into the chemical properties of 3-(2-furyl)-N-(2-methyl-3-nitrophenyl)acrylamide (Clarke et al., 1984).
Physical Properties Analysis
The study of physical properties such as crystal forms and transitions is crucial. Kiryu and Iguchi (1967) analyzed the polymorphism of 2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide, providing valuable data on the physical properties of similar compounds (Kiryu & Iguchi, 1967).
Chemical Properties Analysis
Saikachi and Suzuki (1958, 1959) conducted studies on the synthesis and properties of various 3-(5-nitro-2-furyl)acrylamides, which can offer insights into the chemical properties of the compound (Saikachi & Suzuki, 1958); (Saikachi & Suzuki, 1959).
Scientific Research Applications
Synthesis and Structural Studies
The synthesis and steric configurations of furan derivatives, including compounds similar to 3-(2-furyl)-N-(2-methyl-3-nitrophenyl)acrylamide, have been extensively studied. For instance, the synthesis of cis- and trans-3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their functional derivatives highlight the intricate chemical processes involved in creating structurally complex furan compounds. These syntheses play a crucial role in understanding the chemical behavior and potential applications of such compounds in various fields, including material science and pharmaceuticals (Hirao, Kato, & Kozakura, 1973).
Antibacterial Activity
The antibacterial properties of furan derivatives have been a subject of investigation, revealing their potential in developing new antimicrobial agents. For example, research on the synthesis of 3-(5-nitro-2-furyl) acrylamides demonstrated the preparation of nineteen kinds of these acrylamides, with some showing significant antibacterial activity. This underscores the importance of furan derivatives in the search for novel antibacterial substances that could be used in medical treatments or as preservatives in various industries (Saikachi & Suzuki, 1958).
Carcinogenicity and Mutagenicity Studies
The carcinogenic and mutagenic potentials of compounds like 3-(2-furyl)-N-(2-methyl-3-nitrophenyl)acrylamide have been studied in various models, including in vitro and in vivo systems. Such studies are crucial for evaluating the safety and environmental impact of these compounds, especially those that have been used as food additives or in industrial applications. Research in this area contributes to our understanding of the risks associated with chemical exposure and informs regulatory decisions to ensure public health and safety (Takayama & Kuwabara, 1977).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-10-12(5-2-6-13(10)16(18)19)15-14(17)8-7-11-4-3-9-20-11/h2-9H,1H3,(H,15,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTRXNCZBWGTHR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5547689.png)

![3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5547708.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5547723.png)
![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5547729.png)
![8-{[2-(3,4-diethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547731.png)

![N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5547749.png)
![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)
![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)
